5-HT2A antagonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

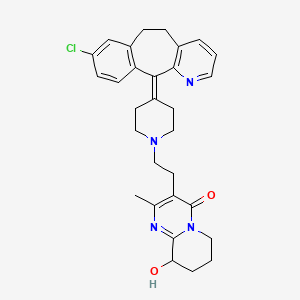

Molecular Formula |

C30H33ClN4O2 |

|---|---|

Molecular Weight |

517.1 g/mol |

IUPAC Name |

3-[2-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C30H33ClN4O2/c1-19-24(30(37)35-14-3-5-26(36)29(35)33-19)12-17-34-15-10-20(11-16-34)27-25-9-8-23(31)18-22(25)7-6-21-4-2-13-32-28(21)27/h2,4,8-9,13,18,26,36H,3,5-7,10-12,14-17H2,1H3 |

InChI Key |

NZRINYAGEMQBQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(=C4C5=C(CCC6=C4N=CC=C6)C=C(C=C5)Cl)CC3 |

Origin of Product |

United States |

Foundational & Exploratory

initial synthesis and characterization of 5-HT2A antagonist 2

An in-depth analysis of the initial synthesis and characterization of a specific 5-HT2A antagonist, herein referred to as Compound 2, is provided. This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its synthesis, purification, and pharmacological assessment.

Synthesis and Purification

The synthesis of Compound 2 was accomplished through a multi-step process, beginning with commercially available starting materials. The general synthetic route is outlined below, followed by a detailed experimental protocol.

Experimental Protocol: Synthesis of Compound 2

A solution of intermediate 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL) was cooled to 0 °C under a nitrogen atmosphere. To this solution, a 2.0 M solution of lithium aluminum hydride (LAH) in THF (1.2 eq) was added dropwise. The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. Upon completion, the reaction was quenched by the sequential addition of water (0.5 mL), 15% aqueous sodium hydroxide (0.5 mL), and water (1.5 mL). The resulting mixture was filtered, and the filtrate was concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluting with a gradient of 10-50% ethyl acetate in hexanes) to afford Compound 2 as a white solid.

Spectroscopic and Physical Characterization

The identity and purity of the synthesized Compound 2 were confirmed by various analytical techniques. The quantitative data are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₂₄H₂₈FN₃O₂ |

| Molecular Weight | 409.50 g/mol |

| Melting Point | 152-154 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30 (d, J = 8.0 Hz, 2H), 7.01 (t, J = 8.8 Hz, 2H), 6.85 (d, J = 8.0 Hz, 2H), 4.05 (t, J = 6.4 Hz, 2H), 3.85 (s, 3H), 3.15 (t, J = 6.4 Hz, 2H), 2.80-2.70 (m, 4H), 2.55 (s, 3H), 1.90-1.80 (m, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 168.5, 162.4 (d, J = 245.5 Hz), 154.2, 138.0, 129.8, 128.5, 115.6 (d, J = 22.2 Hz), 114.8, 67.2, 55.4, 53.1, 48.5, 39.8, 25.4 |

| Mass Spectrometry (ESI) | m/z 410.2 [M+H]⁺ |

| Purity (HPLC) | >98% |

Pharmacological Characterization

The in vitro pharmacological activity of Compound 2 was assessed to determine its affinity and functional antagonism at the human 5-HT2A receptor.

Experimental Protocol: Radioligand Binding Assay

The binding affinity of Compound 2 for the human 5-HT2A receptor was determined using a radioligand binding assay with [³H]ketanserin as the radioligand. Assays were performed in 96-well plates in a final volume of 200 µL of binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4). Membranes from HEK293 cells stably expressing the human 5-HT2A receptor (5 µg protein) were incubated with various concentrations of Compound 2 and 1 nM [³H]ketanserin for 1 hour at room temperature. Non-specific binding was determined in the presence of 10 µM mianserin. The reaction was terminated by rapid filtration through GF/B filters using a cell harvester. The filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) and radioactivity was measured by liquid scintillation counting. The Ki value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Protocol: Calcium Flux Assay

The functional antagonist activity of Compound 2 was evaluated using a calcium flux assay in HEK293 cells stably expressing the human 5-HT2A receptor. Cells were plated in 96-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C. Compound 2 was then added at various concentrations and incubated for 15 minutes. Subsequently, the cells were stimulated with a submaximal concentration (EC₈₀) of serotonin (5-HT), and the change in intracellular calcium concentration was measured using a fluorescence plate reader. The IC₅₀ value was determined by non-linear regression analysis of the concentration-response curve.

| Parameter | Value |

| Binding Affinity (Ki) for 5-HT2A | 1.2 nM |

| Functional Antagonism (IC₅₀) at 5-HT2A | 5.8 nM |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the 5-HT2A receptor signaling pathway and the experimental workflow for the characterization of Compound 2.

Caption: 5-HT2A Receptor Signaling Pathway and Antagonism by Compound 2.

Caption: Workflow for Synthesis and Characterization of Compound 2.

A Technical Guide to the Pharmacokinetics and Metabolism of a Novel 5-HT2A Antagonist in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetic and metabolic profile of a representative 5-HT2A antagonist, compound 7–16, in rodent models. The data and methodologies presented are synthesized from preclinical studies to serve as a practical reference for researchers in the field of neuropharmacology and drug development.

Introduction to 5-HT2A Antagonists

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor, is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and depression.[1][2][3] Antagonism of this receptor is a primary mechanism of action for many atypical antipsychotic drugs.[4] Understanding the pharmacokinetic (PK) and metabolic fate of novel 5-HT2A antagonists is crucial for predicting their efficacy and safety profiles. Rodent models are fundamental in these early-stage investigations.

Pharmacokinetic Profile of Compound 7-16 in Rats

Compound 7–16 is a novel 5-HT2A receptor antagonist with demonstrated potency in blocking 5-HT2A receptors in vivo, suggesting its potential for further development.[5]

Table 1: Summary of Pharmacokinetic Parameters of Compound 7-16 in Rats Following Oral Administration

| Parameter | Male Rats | Female Rats |

| Dose (mg/kg) | 3 | 3 |

| Cmax (ng/mL) | 225 ± 47 | 436 ± 123 |

| Tmax (h) | 2.0 ± 1.2 | 1.3 ± 0.5 |

| AUC0-t (ng·h/mL) | 1180 ± 220 | 2240 ± 560 |

| AUC0-inf (ng·h/mL) | 1200 ± 220 | 2270 ± 560 |

| t1/2 (h) | 3.5 ± 0.6 | 3.1 ± 0.4 |

Data synthesized from preclinical studies on compound 7-16.

Table 2: Excretion Profile of [14C]7–16 in Bile Duct Cannulated (BDC) Rats (0-72h)

| Excretion Route | Percentage of Administered Dose |

| Urine | 56.3% |

| Bile | 18.4% |

| Feces | 20.2% |

| Cage Rinse/Wash | 3.42% |

| Total Recovery | 98.3% |

Based on these data, the absorption of compound 7-16 was determined to be at least 74.7%.

Metabolism of Compound 7-16 in Rodent Models

In vivo metabolic studies in rats identified several metabolites of compound 7–16. The primary metabolic pathways include oxidation and conjugation.

Table 3: Major Metabolites of Compound 7-16 Identified in Rat Plasma, Urine, Feces, and Bile

| Metabolite ID | Proposed Biotransformation | Relative Abundance in Plasma (Male/Female) |

| M372 | N-dealkylation | Major |

| M578 | Conjugation (Cysteine and Serine) of M372 | Minor |

| Unchanged Drug | - | 57.3% / 81.9% |

The relative abundance of the unchanged parent compound was higher in female rats compared to male rats, indicating potential sex-based differences in metabolism.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings.

4.1. Pharmacokinetic Study in Rats

-

Animals: Male and female Sprague-Dawley rats.

-

Compound Administration: A single oral dose of 3 mg/kg of compound 7-16 was administered.

-

Blood Sampling: Blood samples were collected at predetermined time points post-dosing via the tail vein.

-

Sample Analysis: Plasma concentrations of compound 7-16 were determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

4.2. Excretion and Metabolism Study in Rats

-

Animals: Male Sprague-Dawley rats with cannulated bile ducts.

-

Compound Administration: A single oral dose of [14C]7–16 (3 mg/100 µCi/kg) was administered.

-

Sample Collection: Urine, feces, and bile were collected over 72 hours.

-

Radioactivity Measurement: The amount of radioactivity in each matrix was determined by liquid scintillation counting.

-

Metabolite Profiling: Samples were analyzed by LC-MS/MS to identify the structure of metabolites.

Signaling Pathways and Experimental Workflows

5.1. 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/G11-coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).

References

- 1. Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Selectivity and Affinity Profile of the 5-HT2A Antagonist Volinanserin (MDL 100,907): An In-Depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro binding affinity and selectivity profile of Volinanserin (also known as MDL 100,907), a potent and highly selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT2A receptor.

Introduction

Volinanserin is a well-characterized research tool and has been investigated as a potential therapeutic agent for a variety of central nervous system disorders. Its utility in both preclinical and clinical research stems from its high affinity for the 5-HT2A receptor and its remarkable selectivity over other neurotransmitter receptors. This guide summarizes the key quantitative data regarding its binding profile, details the experimental methodologies used to ascertain this data, and illustrates the relevant biological pathways.

Binding Affinity and Selectivity Profile

The binding affinity of Volinanserin for the human 5-HT2A receptor is in the sub-nanomolar range, with a reported inhibition constant (Ki) of approximately 0.36 nM .[1][2][3][4] This high affinity underscores the compound's potency as a 5-HT2A receptor ligand.

To characterize its selectivity, Volinanserin has been screened against a wide panel of receptors, transporters, and ion channels. The data presented below, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP), demonstrates a high degree of selectivity for the 5-HT2A receptor.

Table 1: Binding Affinity of Volinanserin at the 5-HT2A Receptor

| Receptor | Radioligand | Ki (nM) | Species |

| 5-HT2A | [3H]ketanserin | 0.36 | Human |

Table 2: Selectivity Profile of Volinanserin (MDL 100,907)

| Receptor/Target | Ki (nM) | Fold Selectivity vs. 5-HT2A |

| 5-HT2A | 0.36 | 1 |

| 5-HT2C | >100 | >277 |

| 5-HT1A | >1000 | >2777 |

| 5-HT1B | >1000 | >2777 |

| 5-HT1D | >1000 | >2777 |

| 5-HT6 | >1000 | >2777 |

| 5-HT7 | >1000 | >2777 |

| Dopamine D2 | >100 | >277 |

| Alpha-1 Adrenergic | >100 | >277 |

| Histamine H1 | >1000 | >2777 |

| Muscarinic M1 | >1000 | >2777 |

Note: Data is compiled from various sources and databases. ">" indicates a Ki value greater than the specified concentration, signifying weak or no binding.

The data clearly indicates that Volinanserin possesses a selectivity of over 270-fold for the 5-HT2A receptor compared to the closely related 5-HT2C receptor, as well as dopamine, adrenergic, histamine, and muscarinic receptors.[1]

Experimental Protocols

The binding affinity and selectivity data for Volinanserin were primarily determined using competitive radioligand binding assays. Below is a detailed methodology for a typical in vitro binding assay for the 5-HT2A receptor.

Radioligand Binding Assay for the 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound (Volinanserin) for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., rat frontal cortex).

-

Radioligand: [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist.

-

Test Compound: Volinanserin (MDL 100,907).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone or unlabeled ketanserin).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates and glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, [3H]ketanserin (at a concentration near its Kd, typically 0.5-2 nM), and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, [3H]ketanserin, and the membrane preparation.

-

Competitive Binding: Add serial dilutions of Volinanserin, [3H]ketanserin, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Volinanserin concentration.

-

Determine the IC50 value (the concentration of Volinanserin that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.

Canonical 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Antagonists like Volinanserin block the initiation of this cascade by preventing the binding of the endogenous agonist, serotonin (5-HT).

References

The Discovery and Screening of Novel 5-HT2A Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and data considerations in the discovery and screening of novel antagonists for the serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system implicated in various neuropsychiatric disorders. Blockade of this receptor is a key mechanism for many atypical antipsychotic medications.[1] This guide details the principal signaling pathways, experimental protocols for antagonist characterization, and presents comparative data for representative novel analog classes.

Core Concepts in 5-HT2A Receptor Antagonism

The 5-HT2A receptor primarily couples to Gq/11 proteins, initiating a signaling cascade through phospholipase C (PLC) that leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium levels.[2][3] Modern drug discovery efforts often focus on identifying antagonists or inverse agonists that can modulate this pathway, with a growing interest in ligands that exhibit biased signaling—selectively inhibiting one pathway over another (e.g., G protein-dependent vs. β-arrestin-mediated signaling)—to refine therapeutic effects and minimize side effects.

Key Signaling Pathways of the 5-HT2A Receptor

The activation of the 5-HT2A receptor by its endogenous ligand, serotonin, triggers a cascade of intracellular events. Understanding these pathways is fundamental to designing effective screening assays for novel antagonists. The primary signaling cascade involves the Gq protein, leading to downstream cellular responses. Additionally, β-arrestin recruitment plays a role in receptor desensitization and internalization.

A General Workflow for Antagonist Discovery and Screening

The process of identifying and validating novel 5-HT2A antagonists typically follows a multi-stage workflow. This begins with high-throughput screening of large compound libraries and progresses through increasingly complex assays to characterize promising leads.

Data Presentation: Novel 5-HT2A Antagonist Analogs

The following tables summarize binding affinity (Ki) and functional potency (IC50) data for representative novel 5-HT2A antagonist analogs, including pimavanserin derivatives and bivalent ligands based on the M100907 scaffold.

Table 1: Binding Affinity (Ki) of Pimavanserin and Novel Analogs at Serotonin Receptors

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT6 Ki (nM) |

| Pimavanserin | 0.087 | 0.44 | 1.8 |

| ST-2300 | 1302 | >10000 | >10000 |

| Analog 2 | 0.05 | 1.2 | - |

| Analog 3 | 0.03 | 0.8 | - |

| Analog 4 | 0.04 | 1.5 | - |

Data compiled from multiple sources. Note that assay conditions can vary between studies.[4][5]

Table 2: In Vitro Data for Bivalent M100907-Based Antagonists

| Compound (Linker Length) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | pERK1/2 IC50 (nM) |

| (+)-M100907 (Monomer) | 3.0 | >10,000 | 330 | 1.0 |

| Bivalent 6a (8 atoms) | 12.0 | >10,000 | 2,100 | 2.5 |

| Bivalent 6b (11 atoms) | 13.0 | >10,000 | 2,300 | 1.6 |

| Bivalent 6c (14 atoms) | 11.0 | >10,000 | 1,800 | 1.3 |

| Bivalent 6d (17 atoms) | 15.0 | >10,000 | 2,700 | 2.0 |

| Bivalent 6g (29 atoms) | 24.0 | >10,000 | 4,500 | 10.0 |

Data derived from studies on homobivalent 5-HT2A receptor antagonists.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful screening and characterization of novel compounds. Below are methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

-

Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor, or rat frontal cortex homogenates.

-

Radioligand: [3H]ketanserin (typically at a concentration of 0.5 nM).

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add 150 µL of the membrane preparation (e.g., 70 µg protein/well), 50 µL of the test compound or vehicle, and 50 µL of [3H]ketanserin solution.

-

Define non-specific binding using a high concentration of a known non-labeled antagonist (e.g., 10 µM clozapine).

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filter plates, followed by four washes with ice-cold wash buffer.

-

Dry the filter plates for 30 minutes at 50°C.

-

Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis: Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay is a common method for high-throughput screening, measuring the ability of an antagonist to block agonist-induced increases in intracellular calcium.

-

Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

5-HT2A agonist (e.g., serotonin or DOI) at a pre-determined EC80 concentration.

-

-

Procedure:

-

Seed cells into the microplate to achieve a confluent monolayer on the day of the assay. Incubate overnight.

-

Aspirate the culture medium and load the cells with the calcium indicator dye solution. Incubate for 45-60 minutes at 37°C, protected from light.

-

Prepare serial dilutions of the test antagonist.

-

Place the plate in a fluorescence plate reader (e.g., FlexStation 3).

-

Add the test antagonist dilutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).

-

Establish a baseline fluorescence reading.

-

Inject the EC80 concentration of the agonist into the wells and immediately begin kinetic fluorescence readings for 1-3 minutes to capture the peak calcium response.

-

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

In Vivo Head-Twitch Response (HTR) Assay

The HTR in mice is a well-established behavioral proxy for 5-HT2A receptor activation and is used to assess the in vivo efficacy of antagonists.

-

Animals: Male C57BL/6J mice.

-

Agonist: A 5-HT2A agonist such as 2,5-dimethoxy-4-iodoamphetamine (DOI) at a dose known to reliably induce HTR (e.g., 1.0 mg/kg, s.c.).

-

Procedure:

-

Administer the test antagonist (at various doses) or vehicle to the mice.

-

After a pre-determined pretreatment time (e.g., 30 minutes), administer the 5-HT2A agonist (DOI).

-

Place the mice in individual observation chambers.

-

Record the number of head twitches over a defined period (e.g., 30-60 minutes) following agonist administration. This can be done by trained observers or using automated systems that detect the characteristic rapid head movement.

-

-

Data Analysis: Compare the number of head twitches in antagonist-treated groups to the vehicle-treated control group. Calculate the dose-dependent reduction in HTR to determine the in vivo potency of the antagonist.

Conclusion

The discovery of novel 5-HT2A receptor antagonists is a dynamic field that leverages a combination of high-throughput screening, detailed in vitro characterization, and in vivo validation. The methodologies outlined in this guide, from initial calcium flux assays to definitive radioligand binding and behavioral models, provide a robust framework for identifying and optimizing next-generation therapeutics. The structured presentation of quantitative data and the visualization of key processes are intended to facilitate a deeper understanding and more efficient progression of drug discovery projects targeting the 5-HT2A receptor. The continued exploration of novel chemical scaffolds and the application of concepts like biased agonism promise to yield safer and more effective treatments for a range of debilitating neuropsychiatric conditions.

References

- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. innoprot.com [innoprot.com]

- 4. The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of 5-HT2A Antagonists: A Technical Guide

Introduction

The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological and cognitive processes.[1] Its dysregulation is implicated in various neuropsychiatric disorders, including schizophrenia, psychosis, and depression.[2][3] Consequently, the 5-HT2A receptor is a prominent target for drug discovery, with antagonism of this receptor being a cornerstone of the mechanism of action for many atypical antipsychotic medications.[2][4] Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how chemical structure translates to biological activity. For 5-HT2A antagonists, these studies guide the rational design of novel ligands with improved potency, selectivity, and pharmacokinetic profiles, paving the way for more effective and safer therapeutics. This guide provides an in-depth overview of the SAR for key 5-HT2A antagonist derivatives, details common experimental protocols, and visualizes the underlying biological and experimental frameworks.

Core Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor primarily exerts its effects by coupling to the Gq/G11 signaling pathway. Upon activation by an agonist like serotonin, the receptor initiates a cascade of intracellular events. The Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). Beyond this canonical pathway, the 5-HT2A receptor can also engage other signaling cascades, including the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid. Antagonists block these downstream effects by preventing agonist binding and receptor activation.

Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway.

Structure-Activity Relationship (SAR) of Key Antagonist Scaffolds

The development of potent and selective 5-HT2A antagonists has been driven by the exploration of various chemical scaffolds. SAR studies on these core structures have elucidated the key molecular features required for high-affinity binding and antagonist/inverse agonist activity.

Pimavanserin and its Analogues

Pimavanserin is a notable 5-HT2A inverse agonist approved for the treatment of Parkinson's disease psychosis. Its structure has served as a template for the development of new peripherally acting antagonists. SAR studies have focused on modifying the terminal piperidine nitrogen.

Table 1: SAR Data for Pimavanserin Analogues

| Compound | R Group Modification | 5-HT2A IC50 (nM) | Reference |

|---|---|---|---|

| Pimavanserin | -CH(CH3)2 | 12.0 | |

| 11 (N-desmethyl) | -H | 5.09 | |

| 12a | -COCH3 | 29.3 | |

| 12b | -SO2CH3 | 118 | |

| 14a | -CO(CH2)2COOH | 8.35 | |

| 2 | See Ref. | 0.05 (Ki) | |

| 3 | See Ref. | 0.003 (Ki) |

| 4 | See Ref. | 0.4 (Ki) | |

Note: IC50 and Ki values represent inhibitory and binding affinity, respectively. Lower values indicate higher potency/affinity. Compound structures for 2, 3, and 4 are detailed in the cited reference.

The data reveals that N-desmethylation of pimavanserin (compound 11) enhances inhibitory activity. However, subsequent N-acetylation (12a) or N-sulfonylation (12b) leads to a decrease in potency. The introduction of a succinyl group (14a) maintains good in vitro activity and was developed as a peripherally acting agent. Further modifications have led to compounds like 3 , which exhibit exceptionally high affinity (Ki = 0.003 nM) for the 5-HT2A receptor.

Phenylpiperazine Derivatives

The 1-arylpiperazine moiety is a common scaffold in many serotonin receptor ligands. SAR studies on 1-(2-pyrimidinyl)piperazine derivatives have identified key features for 5-HT2A affinity and selectivity.

Table 2: SAR Data for 1-(2-pyrimidinyl)piperazine Derivatives

| Compound | Key Structural Features | 5-HT2A Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 26 | 4,6-di(2-thienyl)pyrimidine, N-Methylpiperazine | 1.8 | |

| 27 | 4,6-di(2-thienyl)pyrimidine, N-H piperazine | 47.0 |

| 28 | 4,6-diphenylpyrimidine, N-Methylpiperazine | 102.0 | |

These studies highlight that the topography and stereoelectronic properties of the molecule are major determinants of affinity. For instance, compound 26 , featuring two thiophene rings and an N-methylated piperazine, is a highly active and selective 5-HT2A ligand. Replacing the methyl group with hydrogen (compound 27 ) or the thiophene rings with phenyl groups (compound 28 ) significantly reduces affinity, underscoring the importance of these specific substitutions for optimal receptor interaction.

Phenylisopropylamine Derivatives

While many phenylisopropylamines are known 5-HT2A agonists, modifications can shift their activity towards antagonism. QSAR studies on 4-substituted 2,5-dimethoxyphenyl-isopropylamine analogues have shown that affinity is strongly related to the lipophilicity (π value) and electron-withdrawing character of the substituent at the 4-position. Increasing lipophilicity generally correlates with increased binding affinity at the 5-HT2A receptor. Interestingly, within a series of analogues, ligands with antagonist properties often exhibit higher lipophilicity than would be expected for an agonist of similar affinity.

Experimental Protocols

The determination of a compound's activity at the 5-HT2A receptor involves a combination of binding and functional assays.

Caption: General workflow for a structure-activity relationship study.

Radioligand Binding Assays

These assays quantify the affinity of a test compound for the 5-HT2A receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test ligand by measuring its ability to displace a known radiolabeled ligand.

-

Materials:

-

Receptor Source: Homogenates from rat frontal cortex or membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).

-

Radioligand: A high-affinity 5-HT2A ligand labeled with a radioisotope, typically [3H]ketanserin or [3H]spiperone.

-

Test Compounds: The novel derivatives to be evaluated.

-

Non-specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., 10 µM clozapine) to determine background signal.

-

-

General Procedure:

-

Incubate the receptor preparation with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from the free radioligand via rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

The concentration of the test compound that displaces 50% of the specific radioligand binding is the IC50 value.

-

The IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Functional Assays

Functional assays measure the biological response following receptor interaction, allowing for the characterization of a compound as an antagonist or inverse agonist.

-

Objective: To determine the potency (pKb or IC50) and efficacy of a compound in blocking agonist-induced signaling.

-

Common Methodologies:

-

IP1 Accumulation Assay: The 5-HT2A receptor couples to Gq, leading to the production of IP3, which is rapidly metabolized. IP1, a downstream metabolite, is more stable and can be measured as a proxy for PLC activation. This is often done using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based kit.

-

Calcium (Ca2+) Mobilization Assay: This assay measures the release of intracellular calcium, a direct consequence of IP3 production. Cells expressing the 5-HT2A receptor are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a 5-HT2A agonist (like serotonin), the resulting increase in intracellular calcium causes a change in fluorescence, which can be measured with a fluorometric plate reader. Antagonist activity is quantified by the ability of a test compound to inhibit the agonist-induced fluorescence signal.

-

ERK1/2 Phosphorylation Assay: The activation of the 5-HT2A receptor can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a downstream signaling event. This can be quantified using techniques like Western blotting or specific ELISA kits.

-

-

General Procedure (for Antagonist Mode):

-

Culture cells stably expressing the 5-HT2A receptor.

-

Pre-incubate the cells with various concentrations of the test antagonist compound.

-

Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) that is known to produce a submaximal response (e.g., EC80).

-

Incubate for a specified period.

-

Measure the signaling output (e.g., fluorescence for Ca2+ or IP1).

-

Data are plotted as the inhibition of the agonist response versus the concentration of the test compound to determine the IC50 value.

-

Conclusion

The structure-activity relationships of 5-HT2A antagonists are multifaceted, with affinity and functional activity being highly sensitive to subtle changes in chemical structure. Key determinants for high potency often include specific heterocyclic ring systems (e.g., thiophenes), appropriate substitutions on piperazine or piperidine nitrogens, and optimized lipophilicity. The systematic modification of lead compounds like pimavanserin continues to yield novel derivatives with distinct properties, such as peripheral selectivity or enhanced affinity. A robust combination of radioligand binding assays to confirm affinity and functional assays to measure antagonist potency is essential for the comprehensive evaluation of these compounds. The insights gained from these SAR studies are invaluable for the continued discovery and optimization of next-generation 5-HT2A receptor modulators for the treatment of complex neuropsychiatric disorders.

References

Early-Stage ADME-Tox Profile of 5-HT2A Antagonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a novel 5-HT2A antagonist, designated as Compound 2. The document details the in vitro pharmacological and safety characteristics of Compound 2, presenting a favorable profile for further development as a therapeutic agent targeting central nervous system (CNS) disorders. The guide includes a summary of key ADME-Tox data, detailed experimental methodologies for the assays performed, and visual representations of the relevant biological pathways and experimental workflows to facilitate a thorough understanding of the compound's preclinical properties.

Introduction

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor, is a well-established target for the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[1][2] Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic medications.[1] Compound 2 is a novel small molecule antagonist of the 5-HT2A receptor that has demonstrated high-affinity binding and potent functional antagonism in early-stage discovery.

An early and thorough assessment of the ADME-Tox properties of a drug candidate is critical to mitigate the risk of late-stage attrition in clinical development.[3] This guide summarizes the in vitro ADME-Tox characterization of Compound 2, which has been found to possess good metabolic stability, a favorable cytochrome P450 (CYP) isoenzyme interaction profile, no significant P-glycoprotein (P-gp) liability, and no evidence of mutagenicity.[1] Furthermore, Compound 2 exhibits promising bioavailability and blood-brain barrier (BBB) permeability, essential characteristics for a CNS-acting therapeutic.

Pharmacological Profile of Compound 2

Compound 2 is a potent antagonist of the human 5-HT2A receptor. The following table summarizes its in vitro pharmacological properties.

Table 1: In Vitro Pharmacological Profile of Compound 2

| Parameter | Assay Type | Value |

| 5-HT2A Receptor Binding Affinity (Ki) | Radioligand Binding Assay | 39.81 nM |

| 5-HT2A Functional Antagonism (IC50) | Calcium Flux Assay | 16.65 µM |

ADME-Tox Data Summary

The following tables summarize the in vitro ADME-Tox profile of Compound 2. The data indicates that Compound 2 has a low-risk profile in early assessment.

Table 2: In Vitro ADME Profile of Compound 2

| Parameter | Assay | Result | Interpretation |

| Metabolic Stability | Human Liver Microsome Stability | t1/2 > 60 min | High Stability |

| CYP450 Inhibition | CYP2D6 Isoform Inhibition | IC50 > 10 µM | Low Risk of DDI |

| CYP3A4 Isoform Inhibition | IC50 > 10 µM | Low Risk of DDI | |

| BBB Permeability | Caco-2 Permeability | Papp (A→B): 15 x 10-6 cm/s | High Permeability |

| P-gp Substrate Potential | P-gp Efflux Ratio | Efflux Ratio < 2 | Not a P-gp Substrate |

Table 3: In Vitro Toxicology Profile of Compound 2

| Parameter | Assay | Result | Interpretation |

| Mutagenicity | Ames Test | Non-mutagenic in all strains | Low Genotoxic Risk |

| Cytotoxicity | HepG2 Cell Viability | CC50 > 50 µM | Low Cytotoxicity |

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily couples to the Gαq signal transduction pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: 5-HT2A Receptor Signaling Pathway.

Early-Stage ADME-Tox Experimental Workflow

The following diagram illustrates the typical workflow for the in vitro ADME-Tox screening of a new chemical entity like Compound 2.

Caption: Early-Stage In Vitro ADME-Tox Workflow.

Detailed Experimental Protocols

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of Compound 2 in human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Compound 2

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Control compounds (e.g., a rapidly metabolized compound and a stable compound)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Compound 2 in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and the stock solution of Compound 2 to achieve the desired final concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of Compound 2 at each time point.

-

The half-life (t1/2) is calculated from the slope of the natural log of the percentage of compound remaining versus time.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of Compound 2 to inhibit the major drug-metabolizing CYP450 isoforms (e.g., CYP2D6, CYP3A4).

Materials:

-

Human liver microsomes

-

Compound 2

-

Specific probe substrates for each CYP isoform

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Positive control inhibitors for each CYP isoform

-

LC-MS/MS system

Procedure:

-

Prepare a series of dilutions of Compound 2.

-

In a 96-well plate, combine human liver microsomes, phosphate buffer, a specific CYP probe substrate, and either Compound 2, a positive control inhibitor, or vehicle.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

After a defined incubation period, terminate the reaction with ice-cold acetonitrile.

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to measure the formation of the metabolite of the probe substrate.

-

The percentage of inhibition is calculated by comparing the metabolite formation in the presence of Compound 2 to the vehicle control.

-

The IC50 value (the concentration of Compound 2 that causes 50% inhibition) is determined by plotting the percent inhibition against the log of the concentration of Compound 2.

Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability of Compound 2 across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium and the blood-brain barrier.

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Cell culture medium

-

Compound 2

-

Hank's Balanced Salt Solution (HBSS)

-

Lucifer yellow (for monolayer integrity testing)

-

Control compounds (high and low permeability)

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

-

For the apical-to-basolateral (A→B) permeability assessment, add Compound 2 to the apical chamber and collect samples from the basolateral chamber at various time points.

-

For the basolateral-to-apical (B→A) permeability assessment, add Compound 2 to the basolateral chamber and collect samples from the apical chamber.

-

Analyze the concentration of Compound 2 in the collected samples by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.

P-glycoprotein (P-gp) Substrate Assessment

Objective: To determine if Compound 2 is a substrate of the efflux transporter P-glycoprotein.

Procedure: This assay is typically performed in conjunction with the Caco-2 permeability assay. The bidirectional permeability of Compound 2 is assessed in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

Data Analysis: The efflux ratio is calculated as the ratio of the Papp (B→A) to the Papp (A→B). An efflux ratio greater than 2 in the absence of the inhibitor, which is significantly reduced in the presence of the inhibitor, suggests that the compound is a P-gp substrate.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of Compound 2.

Materials:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).

-

Compound 2

-

S9 fraction (from rat liver) for metabolic activation

-

Positive and negative controls

-

Minimal glucose agar plates

Procedure:

-

Prepare various concentrations of Compound 2.

-

In a test tube, mix the bacterial strain, Compound 2, and either buffer or the S9 mix.

-

After a short pre-incubation, pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Conclusion

The early-stage in vitro ADME-Tox profile of 5-HT2A antagonist Compound 2 is highly encouraging. The compound demonstrates high metabolic stability, low potential for CYP450-mediated drug-drug interactions, and is not a substrate for the P-gp efflux pump. Furthermore, Compound 2 exhibits high permeability, suggesting good potential for oral absorption and blood-brain barrier penetration, and shows no evidence of mutagenicity or cytotoxicity in the assays conducted. These favorable characteristics support the continued development of Compound 2 as a promising therapeutic candidate for CNS disorders. Further in vivo pharmacokinetic and safety studies are warranted to confirm these findings.

References

- 1. Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vectorb2b.com [vectorb2b.com]

- 3. Neuronal NOS inhibitor 1-(2-trifluoromethylphenyl)-imidazole augment the effects of antidepressants acting via serotonergic system in the forced swimming test in rats | AVESİS [avesis.kocaeli.edu.tr]

The Cellular and Molecular Effects of 5-HT2A Antagonism in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 2A receptor (5-HT2A) is a G-protein coupled receptor predominantly expressed in the cerebral cortex, particularly in pyramidal neurons.[1] It is a key modulator of a wide range of neuronal functions, including excitability, synaptic plasticity, and gene expression.[2][3] Dysregulation of 5-HT2A receptor signaling has been implicated in the pathophysiology of several neuropsychiatric disorders, such as schizophrenia and depression. Consequently, the 5-HT2A receptor is a critical target for a variety of therapeutics, including atypical antipsychotics and some antidepressants.[4] This technical guide provides an in-depth overview of the cellular and molecular effects of 5-HT2A receptor antagonists on neuronal cultures, with a focus on the well-characterized antagonist, Ketanserin. We will delve into the core signaling pathways, present quantitative data on the antagonist's effects, and provide detailed experimental protocols for researchers in the field.

While a wealth of data exists on the ability of 5-HT2A antagonists to block the effects of agonists, there is limited published quantitative data on the direct effects of these antagonists when applied alone to neuronal cultures. Therefore, the quantitative data presented herein focuses on the efficacy of Ketanserin in antagonizing agonist-induced effects, which robustly demonstrates its mechanism of action at the cellular and molecular level.

Core Signaling Pathways

The 5-HT2A receptor primarily signals through the Gαq/11 protein pathway.[5] Antagonism of this receptor blocks the downstream cascade initiated by agonist binding.

Canonical Gq Pathway

Activation of the 5-HT2A receptor by an agonist like serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). 5-HT2A antagonists, such as Ketanserin, prevent this cascade by blocking the initial receptor activation.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The 5-HT2A receptor can also modulate the ERK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival. Activation of the 5-HT2A receptor can lead to the phosphorylation and activation of ERK1/2. This process can be blocked by 5-HT2A antagonists.

Quantitative Data Presentation

The following tables summarize the quantitative effects of the 5-HT2A antagonist Ketanserin in blocking agonist-induced cellular and molecular changes in neuronal systems.

Table 1: Effect of Ketanserin on Agonist-Induced Changes in Dendritic Spine Density

| Treatment Group | Agonist | Antagonist (Pre-treatment) | Change in Spine Density (from baseline) | Reference |

| Control | Vehicle | Vehicle | No significant change | |

| Agonist | Psilocybin (1 mg/kg) | Vehicle | +7% (Day 1), +12% (Day 7) | |

| Antagonist Block | Psilocybin (1 mg/kg) | Ketanserin (1 mg/kg) | No significant change | |

| Antagonist Alone | Vehicle | Ketanserin (1 mg/kg) | No significant change |

Data from in vivo two-photon imaging of dendritic spines in the mouse medial frontal cortex.

Table 2: Effect of Ketanserin on Agonist-Induced Electrophysiological Responses

| Cell Type | Agonist | Antagonist | Measured Effect | Quantitative Change | Reference |

| Rat Prefrontal Cortex Neurons | Serotonin | Ketanserin | Potentiation of inhibitory response to 5-HT | Potentiation observed | |

| Rat Medial Prefrontal Cortex Neurons | NMDA | M100907 (selective 5-HT2A antagonist) | Increased NMDA-induced responses | 350-550% increase |

Table 3: Effect of Ketanserin on Agonist-Induced Gene Expression

| Brain Region | Condition | Antagonist | Target Gene | Change in mRNA Expression | Reference |

| Rat Hippocampus | Acute Restraint Stress | Ketanserin | NGFI-A | Attenuated stress-induced increase | |

| Rat Hippocampus | Acute Restraint Stress | Ketanserin | Mineralocorticoid Receptor | Attenuated stress-induced decrease |

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hank's Balanced Salt Solution (HBSS)

-

Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin/Streptomycin

-

Trypsin or Papain

-

DNase I

-

Poly-D-lysine or Poly-L-ornithine

-

Laminin

-

Glass coverslips or multi-well plates

Procedure:

-

Prepare sterile, poly-D-lysine/laminin-coated coverslips or plates by incubating with coating solution overnight at 37°C, followed by washing with sterile water.

-

Euthanize the pregnant rat according to approved animal care protocols and dissect the embryos.

-

Isolate the cortices from the embryonic brains in ice-cold HBSS.

-

Carefully remove the meninges from the cortical tissue.

-

Digest the tissue with a trypsin or papain solution containing DNase I at 37°C.

-

Stop the digestion and gently wash the tissue.

-

Mechanically dissociate the tissue by triturating with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Determine cell density and viability using a hemocytometer and Trypan blue exclusion.

-

Plate the neurons at the desired density (e.g., 2.5 x 10^5 cells/cm²) in pre-warmed Neurobasal medium.

-

Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

-

After 24 hours, perform a partial media change and continue to do so every 2-3 days.

Western Blotting for ERK Phosphorylation

This protocol details the procedure for measuring changes in phosphorylated ERK (p-ERK) and total ERK levels in neuronal cultures following treatment with a 5-HT2A antagonist.

Materials:

-

Cultured primary neurons

-

Ketanserin

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (rabbit anti-p-ERK1/2, rabbit anti-total-ERK1/2)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat neuronal cultures with the desired concentrations of Ketanserin or vehicle for the specified time.

-

Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Acquire the signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ERK for normalization.

-

Quantify the band intensities using densitometry software.

Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium levels in response to stimuli in neuronal cultures treated with a 5-HT2A antagonist.

Materials:

-

Cultured primary neurons on glass-bottom dishes

-

Fura-2 AM

-

Pluronic F-127

-

Physiological salt solution (e.g., Tyrode's solution)

-

Ketanserin

-

Stimulating agent (e.g., high potassium solution, glutamate)

-

Fluorescence imaging microscope with a ratiometric imaging system

Procedure:

-

Prepare a Fura-2 AM loading solution in physiological salt solution, often containing a small amount of Pluronic F-127 to aid in dye solubilization.

-

Incubate the neuronal cultures with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells with fresh physiological salt solution and allow for an additional 30 minutes for complete de-esterification of the dye.

-

Incubate the cells with the desired concentration of Ketanserin or vehicle for the appropriate pre-incubation time.

-

Mount the dish on the stage of the fluorescence microscope.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Apply a stimulus to the cells to induce a calcium response.

-

Continue to acquire fluorescence images during and after stimulation.

-

Analyze the data by calculating the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for individual cells over time. This ratio is proportional to the intracellular calcium concentration.

Conclusion

5-HT2A receptor antagonists, such as Ketanserin, are powerful tools for dissecting the role of this critical receptor in neuronal function. By blocking the canonical Gq pathway and other signaling cascades like the ERK pathway, these antagonists can modulate a range of cellular processes from synaptic transmission to gene expression. While direct quantitative data on the effects of these antagonists in isolation on neuronal cultures is an area requiring further research, their ability to robustly block agonist-induced effects provides a clear picture of their mechanism of action. The detailed protocols provided in this guide offer a solid foundation for researchers to investigate the multifaceted roles of 5-HT2A receptor signaling in both normal and pathological brain states.

References

- 1. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M100907, a selective 5-HT2A receptor antagonist and a potential antipsychotic drug, facilitates N-methyl-D-aspartate-receptor mediated neurotransmission in the rat medial prefrontal cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of ketanserin on neuronal responses to serotonin in the prefrontal cortex, lateral geniculate and dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pimavanserin, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

A Technical Guide to the Exploratory Behavioral Pharmacology of 5-HT2A Antagonists in Mice

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory behavioral pharmacology of 5-HT2A receptor antagonists in mice. It is designed to furnish researchers, scientists, and drug development professionals with the essential data, detailed experimental protocols, and conceptual frameworks necessary for the preclinical evaluation of these compounds. The 5-HT2A receptor, a key modulator of serotonergic neurotransmission, is a critical target for therapeutic agents aimed at treating a spectrum of neuropsychiatric disorders, including psychosis, depression, and anxiety. Understanding the behavioral sequelae of 5-HT2A antagonism in murine models is a foundational step in the drug discovery and development pipeline.

Core Concepts in 5-HT2A Receptor Pharmacology

The serotonin 2A (5-HT2A) receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.[1] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events modulate a wide array of cellular processes and neuronal excitability. The 5-HT2A receptor can also engage other signaling cascades, including the phospholipase A2 (PLA2) pathway, leading to the production of arachidonic acid.[2][3]

Antagonists at the 5-HT2A receptor block the binding of the endogenous ligand serotonin (5-HT) and other agonists, thereby attenuating or abolishing the downstream signaling cascades. This mechanism of action is believed to underlie the therapeutic effects of many atypical antipsychotic drugs and is being explored for the treatment of other central nervous system (CNS) disorders.

Key Behavioral Assays for 5-HT2A Antagonist Profiling in Mice

A battery of behavioral assays is employed to characterize the pharmacological profile of 5-HT2A antagonists in mice. These tests are designed to assess constructs relevant to human psychiatric conditions, including locomotor activity, anxiety-like behavior, depressive-like states, sensorimotor gating, and cognitive function.

Table 1: Summary of Behavioral Effects of Representative 5-HT2A Antagonists in Mice

| Behavioral Assay | 5-HT2A Antagonist | Species/Strain | Dose Range | Key Findings | Reference |

| Locomotor Activity | MDL 11,939 | Male Kunming mice | 0.5 mg/kg, i.p. | Suppressed acute morphine-induced hyperlocomotion and the expression of morphine-induced behavioral sensitization. | [4] |

| M100907 | Dopamine transporter knockout (DAT KO) mice | 0.3-1.0 mg/kg | Reversed locomotor deficits in DAT KO mice. | [5] | |

| M100907 | Male Swiss mice | Not specified | Counteracted the locomotor stimulant effects of NMDA receptor antagonists (MK-801 and D-CPPene), but not dopamine agonists. | ||

| Anxiety-Like Behavior (Elevated Plus Maze) | Ketanserin | Mice | 1 mg/kg | The anxiolytic activity of a novel compound was abolished by pre-treatment with ketanserin, suggesting 5-HT2A receptor involvement. | |

| Depressive-Like Behavior (Forced Swim Test) | Antisense Oligonucleotides (downregulation of 5-HT2A) | Male BALB/c mice | N/A | Reduced immobility time, suggesting an antidepressant-like effect. | |

| M100907 | Rats | 6.25-12.5 µg/kg | Exhibited antidepressant-like effects and showed a synergistic interaction with fluoxetine. | ||

| Sensorimotor Gating (Prepulse Inhibition) | M100907 | Dopamine transporter knockout (DAT KO) mice | 1.0 mg/kg | Reversed prepulse inhibition deficits in DAT KO mice. | |

| Volinanserin | Male Swiss mice | Not specified | Increased PPI in control and MK-801-treated mice. | ||

| Cognition & Impulsivity (Five-Choice Serial Reaction Time Test) | M100907 & Ketanserin | Rats and Mice | Not specified | Reduced premature responding (a measure of impulsivity). |

Detailed Experimental Protocols

Open Field Test

Purpose: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior (thigmotaxis).

Apparatus: A square or circular arena with walls, typically made of a non-porous, easily cleaned material. The arena is often divided into a central and a peripheral zone.

Procedure:

-

Habituate the mice to the testing room for at least 30-60 minutes prior to the experiment.

-

Administer the 5-HT2A antagonist or vehicle at the appropriate pretreatment time.

-

Gently place the mouse in the center of the open field arena.

-

Allow the mouse to explore the arena for a predetermined period, typically 5-30 minutes.

-

Record the session using a video camera mounted above the arena.

-

Analyze the video recording for parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity.

Data Analysis: A decrease in the time spent in the center of the field is indicative of anxiety-like behavior (thigmotaxis). Changes in total distance traveled can indicate sedative or stimulant effects of the compound.

Elevated Plus Maze (EPM)

Purpose: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.

Procedure:

-

Acclimatize the mice to the testing room.

-

Administer the test compound or vehicle.

-

Place the mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to freely explore the maze for a 5-minute session.

-

Record the session with a video camera.

-

Score the time spent in and the number of entries into the open and closed arms.

Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Forced Swim Test (FST)

Purpose: To assess depressive-like behavior, often referred to as "behavioral despair."

Apparatus: A transparent cylindrical container filled with water.

Procedure:

-

Prepare cylinders with water at a controlled temperature (typically 23-25°C). The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.

-

Administer the 5-HT2A antagonist or vehicle.

-

Gently place the mouse into the water cylinder.

-

The test duration is typically 6 minutes.

-

Record the session for later analysis.

-

The primary measure is the duration of immobility during the last 4 minutes of the test.

Data Analysis: Antidepressant compounds are expected to decrease the duration of immobility.

Prepulse Inhibition (PPI) of the Startle Reflex

Purpose: To measure sensorimotor gating, a neurological process that filters out redundant or unnecessary stimuli. Deficits in PPI are observed in certain psychiatric disorders like schizophrenia.

Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.

Procedure:

-

Acclimatize the mouse to the testing room.

-

Administer the test compound or vehicle.

-

Place the mouse in the startle chamber and allow for a brief habituation period with background noise.

-

The session consists of a series of trials: some with a startling pulse alone, and others where a weaker prepulse precedes the startling pulse at varying intervals.

-

The startle response (a whole-body flinch) is measured.

Data Analysis: PPI is calculated as the percentage reduction in the startle response in the presence of the prepulse compared to the pulse-alone trials. Compounds that improve sensorimotor gating will enhance PPI.

Five-Choice Serial Reaction Time Test (5-CSRTT)

Purpose: To assess attention and impulsivity.

Apparatus: An operant chamber with five apertures, each of which can be illuminated. A food dispenser provides reinforcement.

Procedure:

-

Mice are first trained to nose-poke an illuminated aperture to receive a food reward.

-

The task difficulty is gradually increased by shortening the stimulus duration and introducing a delay between the response and the next stimulus.

-

On the test day, after drug administration, the mouse is placed in the chamber and performs a session of the task.

-

Several parameters are measured, including accuracy (correct responses), omissions (failure to respond), premature responses (responding before the stimulus), and response latencies.

Data Analysis: A reduction in premature responses is indicative of decreased impulsivity. Changes in accuracy and omissions can reflect effects on attention.

Signaling Pathways and Experimental Workflow

5-HT2A Receptor Signaling Cascade

The following diagram illustrates the primary signaling pathway activated by the 5-HT2A receptor.

Caption: 5-HT2A Receptor Gq/G11 Signaling Pathway.

General Experimental Workflow for a Novel 5-HT2A Antagonist

The diagram below outlines a typical workflow for the initial behavioral characterization of a novel 5-HT2A antagonist in mice.

Caption: Experimental Workflow for Behavioral Profiling.

Conclusion

The exploratory behavioral pharmacology of 5-HT2A antagonists in mice is a multifaceted field that relies on a well-established set of behavioral paradigms. A systematic approach, beginning with basic assessments of locomotor activity and progressing to more complex measures of anxiety, depression, sensorimotor gating, and cognition, is crucial for building a comprehensive pharmacological profile. The data and protocols presented in this guide are intended to serve as a valuable resource for the design and execution of preclinical studies aimed at the development of novel therapeutics targeting the 5-HT2A receptor. Rigorous and standardized experimental procedures are paramount for ensuring the reliability and reproducibility of findings, which are the cornerstones of successful drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. Opposing effects of 5-HT(2A) and 5-HT(2C) receptor antagonists in the rat and mouse on premature responding in the five-choice serial reaction time test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective serotonin-2A receptor antagonist M100907 reverses behavioral deficits in dopamine transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allosteric Modulation Properties of Ritanserin, a 5-HT2A Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric modulation properties of ritanserin, a potent antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This document details the quantitative pharmacological data, experimental methodologies for its characterization, and the underlying signaling pathways.

Introduction to Ritanserin and 5-HT2A Receptor Allosteric Modulation

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target in the central nervous system for a variety of therapeutic agents, particularly those used in the management of psychiatric disorders. While traditional antagonists compete directly with the endogenous ligand serotonin (5-HT) at the orthosteric binding site, allosteric modulators bind to a distinct site on the receptor. This binding event alters the receptor's conformation, thereby modulating the affinity and/or efficacy of the orthosteric ligand.

Ritanserin is a well-characterized 5-HT2A receptor antagonist that exhibits properties of allosteric modulation.[1][2] Unlike competitive antagonists, ritanserin produces an insurmountable antagonism of 5-HT-induced responses, a hallmark of allosteric interaction.[2] This guide will delve into the specifics of ritanserin's interaction with the 5-HT2A receptor, providing the technical details necessary for its study and potential application in drug development.

Quantitative Pharmacological Data

The pharmacological profile of ritanserin has been extensively studied using various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism at the 5-HT2A receptor.

Table 1: Radioligand Binding Affinity of Ritanserin at the 5-HT2A Receptor

| Radioligand | Tissue/Cell Line | Assay Conditions | Ki (nM) | Reference |

| [3H]Ketanserin | Rat Frontal Cortex | 37°C, 60 min incubation | 0.54 | Data derived from multiple sources |

| [3H]Spiperone | Rat Frontal Cortex | 37°C, 15 min incubation | 1.3 | Data derived from multiple sources |

| [3H]Ketanserin | Human Cloned Receptors (CHO cells) | Room Temp, 90 min incubation | 0.8 | Data derived from multiple sources |

Table 2: Functional Antagonism of Ritanserin at the 5-HT2A Receptor

| Functional Assay | Agonist | Tissue/Cell Line | IC50 (nM) | Effect | Reference |

| 5-HT-induced Paw Edema | Serotonin | Rat | ~100 (in vivo) | Inhibition | Data derived from multiple sources |

| 5-HT-induced Contraction | Serotonin | Rat Tail Artery | Not applicable | Insurmountable Antagonism | [2] |

| 5-HT-induced Phosphoinositide Hydrolysis | Serotonin | Rat Choroid Plexus | 0.2 (Ki) | Competitive Antagonism at 5-HT1c | [3] |

| 5-HT-induced Calcium Mobilization | Serotonin | h5-HT2A-CHO cells | 4.6 | Inhibition | Data derived from multiple sources |

Signaling Pathways and Mechanism of Action

The 5-HT2A receptor primarily couples to the Gαq/11 G-protein, initiating a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This canonical pathway is central to the physiological effects mediated by 5-HT2A receptor activation.

Ritanserin, as an allosteric antagonist, binds to a site topographically distinct from the serotonin binding pocket. This binding event is thought to induce a conformational change in the receptor that either prevents G-protein coupling or reduces the efficacy of serotonin in activating the Gq/11 signaling cascade. The result is a non-competitive, or insurmountable, antagonism of serotonin-induced downstream effects, such as calcium mobilization.

While the Gq/11 pathway is the most well-characterized, the 5-HT2A receptor can also engage other signaling pathways, including those involving β-arrestin. The precise impact of ritanserin on these alternative signaling pathways is an area of ongoing research.

References

- 1. researchgate.net [researchgate.net]

- 2. Allosteric properties of the 5-HT2 receptor system of the rat tail artery. Ritanserin and methysergide are not competitive 5-HT2 receptor antagonists but allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Putative selective 5-HT-2 antagonists block serotonin 5-HT-1c receptors in the choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standardized Protocol for In Vivo Administration of 5-HT2A Antagonists: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a standardized framework for the in vivo administration of 5-HT2A antagonists in preclinical research. The protocols outlined below are designed to ensure reproducibility and accuracy in studies investigating the therapeutic potential of these compounds.

Introduction to 5-HT2A Receptor Antagonism

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of various neuropsychiatric disorders.[1] Antagonism of this receptor is a fundamental pharmacological characteristic of numerous antipsychotic medications.[2] The primary signaling pathway associated with the 5-HT2A receptor is the Gq/G11 pathway, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4] This, in turn, stimulates protein kinase C (PKC) and the release of intracellular calcium.[4] Another significant pathway involves β-arrestin, which can lead to the activation of the MAPK/ERK pathway.

Quantitative Data on Common 5-HT2A Antagonists

The following tables summarize key quantitative data for two commonly used 5-HT2A antagonists, Volinanserin (MDL 100,907) and Ketanserin, in rodent models.

Table 1: In Vivo Administration Parameters for Volinanserin (MDL 100,907)

| Parameter | Species | Route of Administration | Vehicle | Effective Dose Range | Observed Effect | Reference |

| Receptor Occupancy | Human | Oral | N/A | 1-72 mg (single dose) | 90% receptor occupancy at 6 mg | |

| Antipsychotic-like Activity | Mouse | Intraperitoneal (i.p.) | 0.1 M Tartaric Acid | 0.0001-0.01 mg/kg | Improved motor impairments in MPTP model | |

| Neurochemical Effects | Rat | Intravenous (i.v.) | N/A | 0.01-0.64 mg/kg | No significant change in basal firing rate of dopamine neurons | |

| Neurochemical Effects | Rat | Intraperitoneal (i.p.) | N/A | 0.1 mg/kg | Increased number of spontaneously active dopamine neurons | |